molecular formula C18H17N3O2S2 B2415800 N-(2-ethoxyphenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864856-12-2

N-(2-ethoxyphenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No.: B2415800
CAS No.: 864856-12-2
M. Wt: 371.47
InChI Key: YYTQRBBOFZPTOP-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H17N3O2S2 and its molecular weight is 371.47. The purity is usually 95%.
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Scientific Research Applications

Glutaminase Inhibition

Research into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share a structural similarity with N-(2-ethoxyphenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide, has shown potential in the inhibition of kidney-type glutaminase (GLS). This enzyme plays a crucial role in cancer cell metabolism, and its inhibition is seen as a therapeutic strategy. One study synthesized and evaluated a series of BPTES analogs, identifying compounds with similar potency to BPTES but improved solubility, which could attenuate the growth of human lymphoma cells in vitro and in mouse xenograft models (Shukla et al., 2012).

Adenosine A3 Receptor Antagonism

Compounds structurally related to this compound have been synthesized and evaluated for their selectivity as antagonists for human adenosine A3 receptors. Modifications to the structure, such as a methoxy group in the phenyl ring and N-acetyl substitutions, have been found to significantly increase binding affinity and selectivity for these receptors. This research suggests potential therapeutic applications in conditions where adenosine A3 receptor activity is implicated (Jung et al., 2004).

Anticancer Activity

N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, which are structurally related to this compound, have been synthesized and evaluated for their anticancer activities. These compounds have shown potent cytotoxic results against breast cancer cell lines, indicating their potential as anticancer agents. The structural and spectral features of these compounds have been thoroughly investigated, providing insights into their mechanism of action (Abu-Melha, 2021).

Antimicrobial Activities

The synthesis of thiazole and thiadiazole derivatives, including those related to this compound, has demonstrated antimicrobial activities. These compounds have been tested against various bacterial and fungal isolates, showing potential as antimicrobial agents. The study of these compounds contributes to the development of new therapeutic agents for infectious diseases (Wardkhan et al., 2008).

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S2/c1-2-23-15-11-7-6-10-14(15)19-16(22)12-24-18-20-17(21-25-18)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYTQRBBOFZPTOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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